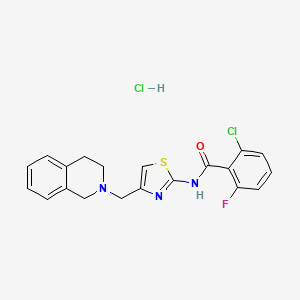

![molecular formula C20H18N4O2S B2779377 1-烯丙基-3-对甲苯磺酰-1H-吡咯并[2,3-b]喹啉-2-胺 CAS No. 371200-52-1](/img/structure/B2779377.png)

1-烯丙基-3-对甲苯磺酰-1H-吡咯并[2,3-b]喹啉-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

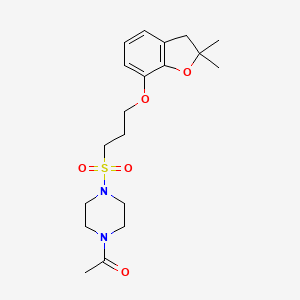

1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a compound that has been extensively studied in the field of medicinal chemistry. It belongs to the family of pyrroloquinolines and has shown potential in the treatment of various diseases.

科学研究应用

Cancer Therapeutics

This compound has been identified as a potential inhibitor of the fibroblast growth factor receptor (FGFR) . FGFRs are critical in various types of tumors, and targeting them can be an effective strategy for cancer therapy. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, with one derivative, compound 4h, exhibiting significant inhibitory activity. It has also demonstrated efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis .

Antileishmanial Agents

Derivatives of 1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine have been explored as potential antileishmanial agents . Visceral leishmaniasis (VL) is a severe parasitic disease, and the compound’s derivatives have shown promising in vitro antileishmanial activity. One such derivative, compound 5m, exhibited significant inhibition of liver and spleen parasite burden in infected mice .

FLT3 Inhibitors for Leukemia Treatment

The compound’s derivatives have been designed as FLT3 inhibitors, which are important in the treatment of acute myeloid leukemia (AML) . FLT3 is a common mutation in AML, and targeting it can lead to improved therapeutic outcomes. The derivatives CM1 – CM24 have been reported to target the hydrophobic FLT3 back pocket, which is crucial for the development of effective treatments .

Pharmacokinetics and Drug Development

The stability of the compound’s derivatives in both simulated gastric fluid and simulated intestinal fluid has been studied, which is essential for understanding its pharmacokinetics . This information is vital for drug development, as it helps predict how the compound behaves in the human body and its potential as a therapeutic agent .

Molecular Synthesis and Chemical Biology

The compound serves as a building block for synthesizing various uniquely functionalized derivatives. These derivatives can be synthesized using strategies like post-Ugi modification, which is significant in chemical biology for creating diverse molecular libraries .

Biochemical Research

The compound and its derivatives can be used in biochemical research to study cell signaling pathways. For example, the FGFR signaling pathway is involved in organ development, cell proliferation, and migration, among other processes . By inhibiting or modulating this pathway, researchers can gain insights into cellular mechanisms and disease pathology.

Drug Resistance Studies

The compound’s role in cancer therapy also extends to studying drug resistance mechanisms. Since FGFR-dependent signaling pathways can facilitate resistance to cancer therapy, derivatives of this compound can be used to understand and overcome such resistance .

Translational Medicine

Finally, the compound’s derivatives that show potential in preclinical models can be translated into clinical settings. With FDA approvals for similar FGFR inhibitors, there is a pathway for these derivatives to be developed into approved medications for various cancers .

属性

IUPAC Name |

3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-3-12-24-19(21)18(27(25,26)14-10-8-13(2)9-11-14)17-20(24)23-16-7-5-4-6-15(16)22-17/h3-11H,1,12,21H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGSOHWGPDAVHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC=C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-methyl-N-(5-methylisoxazol-3-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2779297.png)

![6-Hydroxy-2-(4-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2779298.png)

![6-Bromo-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2779301.png)

![4-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2779302.png)

![5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2779304.png)

![3-(4-chlorobenzyl)-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2779308.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2779310.png)

![4-[1-(Methylamino)ethyl]benzenesulfonamide](/img/structure/B2779312.png)

![4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine](/img/structure/B2779313.png)